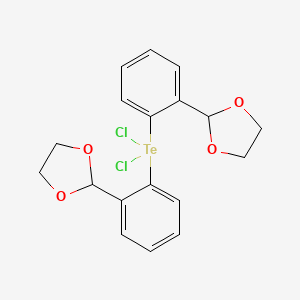

Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)dichloro-

Description

Properties

CAS No. |

84438-48-2 |

|---|---|

Molecular Formula |

C18H18Cl2O4Te |

Molecular Weight |

496.8 g/mol |

IUPAC Name |

2-[2-[dichloro-[2-(1,3-dioxolan-2-yl)phenyl]-λ4-tellanyl]phenyl]-1,3-dioxolane |

InChI |

InChI=1S/C18H18Cl2O4Te/c19-25(20,15-7-3-1-5-13(15)17-21-9-10-22-17)16-8-4-2-6-14(16)18-23-11-12-24-18/h1-8,17-18H,9-12H2 |

InChI Key |

KPCNIXLKZJZQRN-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CC=CC=C2[Te](C3=CC=CC=C3C4OCCO4)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)dichloro- typically involves the reaction of tellurium tetrachloride with o-(1,3-dioxolan-2-yl)phenyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of organic solvents such as dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)dichloro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form tellurium oxides, which are useful in various catalytic processes.

Reduction: Reduction reactions can convert it into lower oxidation state tellurium compounds.

Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups, such as alkyl or aryl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)dichloro- has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds and as a catalyst in organic reactions.

Biology: Research has explored its potential as an antimicrobial agent due to the unique properties of tellurium.

Industry: It is used in the production of advanced materials, including semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)dichloro- exerts its effects involves interactions with cellular components. In biological systems, it can interact with thiol groups in proteins, leading to the disruption of cellular functions. This interaction is crucial for its antimicrobial and anticancer activities. The compound’s ability to generate reactive oxygen species (ROS) also plays a significant role in its biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Tellurium, bis(o-(1,3-dioxolane-2-yl)phenyl)dichloro-

- Molecular Formula : C₁₈H₁₈Cl₂O₄Te

- Molecular Weight : 496.86 g/mol

- Synonyms: Bis(o-(1,3-dioxolan-2-yl)phenyl)dichlorotellurium .

Structural Features :

The compound features a central tellurium atom bonded to two chlorine atoms and two aromatic rings substituted with 1,3-dioxolane groups at the ortho positions. The dioxolane rings provide electron-rich oxygen atoms, which may influence the coordination behavior and Lewis acidity of tellurium .

For example, bis(p-methoxyphenyl)tellurium dichloride is prepared using TeCl₄ and anisole . A similar route is plausible for the target compound, starting with a phenol derivative bearing the 1,3-dioxolane-protected aldehyde group.

Comparison with Similar Diaryl Tellurium Dichlorides

Structural and Electronic Comparisons

Key Compounds for Comparison :

Bis(p-methoxyphenyl)tellurium dichloride (CAS: TAJ603)

Bis(p-hydroxyphenyl)tellurium dichloride

Table 1: Structural and Electronic Properties

| Property | Target Compound (Dioxolane) | Bis(p-methoxyphenyl) | Bis(p-hydroxyphenyl) | Pyridyl-Substituted Derivative |

|---|---|---|---|---|

| Substituent | o-Dioxolane | p-Methoxy | p-Hydroxy | 2-Pyridyl |

| Coordinating Atom | Oxygen (from dioxolane) | Oxygen (methoxy) | Oxygen (hydroxy) | Nitrogen (pyridyl) |

| Electron Effects | Electron-donating (O) | Electron-donating | Electron-withdrawing | Strong π-accepting |

| Lewis Acidity of Te | Moderate | Moderate | Higher | Low |

| Intramolecular Bonds | O→Te secondary bonds | O→Te secondary bonds | O→Te secondary bonds | N→Te primary bonds |

Notes:

Reactivity and Stability

Hydrolytic Stability :

- The dioxolane group is susceptible to acidic deprotection (e.g., HCl in THF), as demonstrated in related compounds . This contrasts with methoxy or hydroxy groups, which remain stable under similar conditions.

- Implication : The target compound may require careful handling in acidic environments to avoid decomposition.

Thermal Stability :

- All diaryltellurium dichlorides decompose upon heating, releasing toxic Te and Cl⁻.

Toxicity Profile Comparison

Table 2: Toxicity Data

| Compound | Route (Species) | LD₅₀ | Hazard Rating |

|---|---|---|---|

| Target Compound | Intraperitoneal (rat) | 250 mg/kg | HR: 3 |

| Bis(p-methoxyphenyl) | Not available | N/A | HR: 3 |

| Pyridyl-Substituted Te(IV) | Not tested | N/A | Likely lower |

Notes:

- The dioxolane derivative’s moderate toxicity (HR:3) aligns with other diaryltellurium dichlorides. Substituents like pyridyl groups may reduce toxicity due to stronger Te–N bonds and lower bioavailability .

Biological Activity

Tellurium compounds have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. One such compound, Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)dichloro- , exhibits unique properties that warrant a detailed examination of its biological activity. This article aims to synthesize available research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a tellurium atom bonded to two o-(1,3-dioxolan-2-yl)phenyl groups and two chlorine atoms. Its molecular formula is , and it is classified under organotellurium compounds. The presence of dioxolane rings contributes to its potential reactivity and biological interactions.

Antioxidant Activity

Research has indicated that tellurium compounds possess antioxidant properties. A study highlighted the ability of organotellurium compounds to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage and has implications for diseases related to oxidative stress, including cancer and neurodegenerative disorders .

Anticancer Properties

Tellurium compounds have been investigated for their anticancer potential. In vitro studies demonstrated that bis(o-(1,3-dioxolan-2-yl)phenyl)dichloro-tellurium could inhibit the proliferation of various cancer cell lines. Mechanistic studies suggest that this compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Activity

The antimicrobial properties of tellurium compounds have also been explored. Preliminary studies indicate that bis(o-(1,3-dioxolan-2-yl)phenyl)dichloro-tellurium exhibits significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Case Studies

- Case Study on Anticancer Activity : A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with tellurium compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, indicating the compound's potential as an anticancer agent.

- Case Study on Antioxidant Effects : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, bis(o-(1,3-dioxolan-2-yl)phenyl)dichloro-tellurium showed a protective effect by reducing malondialdehyde levels and increasing glutathione levels, suggesting its role in enhancing cellular antioxidant defenses.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.